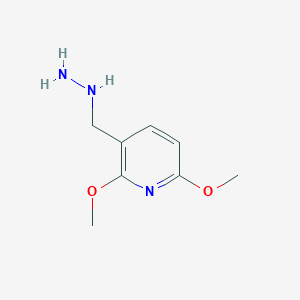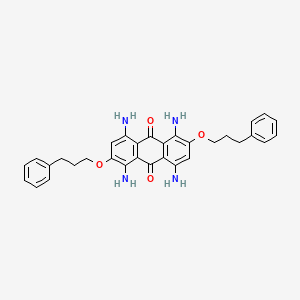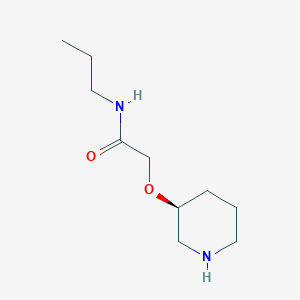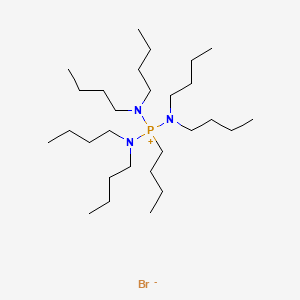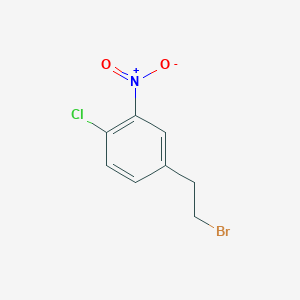
4-(2-Bromoethyl)-1-chloro-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromoethyl)-1-chloro-2-nitrobenzene is an organic compound with the molecular formula C8H7BrClNO2. This compound is characterized by the presence of a bromoethyl group, a chloro group, and a nitro group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromoethyl)-1-chloro-2-nitrobenzene typically involves the bromination of 1-chloro-2-nitrobenzene followed by the introduction of an ethyl group. One common method involves the reaction of 1-chloro-2-nitrobenzene with ethylene dibromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation.
化学反応の分析
Types of Reactions
4-(2-Bromoethyl)-1-chloro-2-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted amines, thioethers, and ethers.
Reduction: The major product is 4-(2-Bromoethyl)-1-chloro-2-aminobenzene.
Oxidation: Products include 4-(2-Bromoethyl)-1-chloro-2-nitrobenzaldehyde and 4-(2-Bromoethyl)-1-chloro-2-nitrobenzoic acid.
科学的研究の応用
4-(2-Bromoethyl)-1-chloro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, especially those containing halogenated aromatic rings.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers due to its versatile reactivity.
作用機序
The mechanism of action of 4-(2-Bromoethyl)-1-chloro-2-nitrobenzene involves its interaction with nucleophiles and electrophiles. The bromoethyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, activates the benzene ring towards electrophilic substitution reactions. The chloro group also contributes to the compound’s reactivity by stabilizing intermediates formed during reactions.
類似化合物との比較
Similar Compounds
4-(2-Bromoethyl)-1-chloro-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.
4-(2-Bromoethyl)-1-chloro-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of an ethyl group.
4-(2-Bromoethyl)-1-chloro-2-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ethyl group.
Uniqueness
4-(2-Bromoethyl)-1-chloro-2-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity patterns. The presence of both electron-withdrawing (nitro) and electron-donating (bromoethyl) groups allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C8H7BrClNO2 |
|---|---|
分子量 |
264.50 g/mol |
IUPAC名 |
4-(2-bromoethyl)-1-chloro-2-nitrobenzene |
InChI |
InChI=1S/C8H7BrClNO2/c9-4-3-6-1-2-7(10)8(5-6)11(12)13/h1-2,5H,3-4H2 |
InChIキー |
TZIVIXWULQIICO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCBr)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)
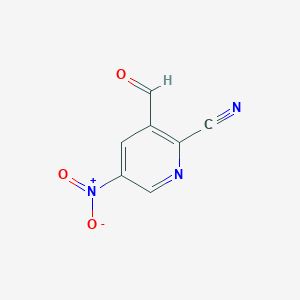
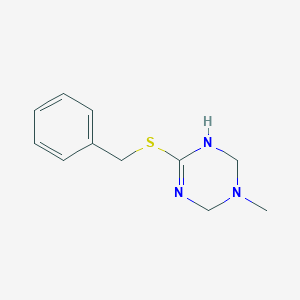
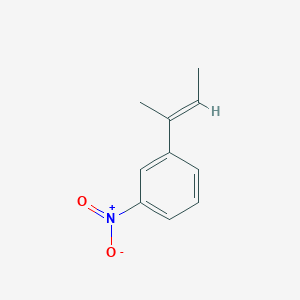
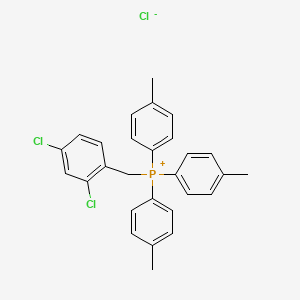
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)
